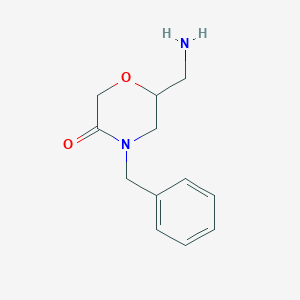![molecular formula C16H16FNO3 B14940541 9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione is a complex organic compound that belongs to the class of oxazinoquinolines. This compound is characterized by its unique spiro structure, which involves a cyclopentane ring fused to an oxazinoquinoline moiety. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a quinoline derivative with a cyclopentane ring, followed by the introduction of fluorine and methyl groups through selective halogenation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorinated or methylated analogs.
科学研究应用
9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly in the field of antimicrobial and anticancer research.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 4-hydroxy-2-quinolones
- 9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo quinolizine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 9’-fluoro-7’-methyl-6’,7’-dihydro-1’H-spiro[cyclopentane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione stands out due to its spiro structure, which imparts unique chemical and physical properties
属性
分子式 |
C16H16FNO3 |
|---|---|
分子量 |
289.30 g/mol |
IUPAC 名称 |
7-fluoro-10-methylspiro[3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-12,1'-cyclopentane]-2,4-dione |
InChI |
InChI=1S/C16H16FNO3/c1-9-8-16(4-2-3-5-16)18-13-11(9)6-10(17)7-12(13)14(19)21-15(18)20/h6-7,9H,2-5,8H2,1H3 |
InChI 键 |
XMWZTXWJNNRWFB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCCC2)N3C4=C(C=C(C=C14)F)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![2-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940469.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14940508.png)
![4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940513.png)
![4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one](/img/structure/B14940517.png)
![7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940530.png)

![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)

